molecular formula C11H9BrN2OS B2700063 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 53173-91-4

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2700063
CAS RN: 53173-91-4
M. Wt: 297.17
InChI Key: CALREGGMKYUGIP-UHFFFAOYSA-N
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Description

“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C8H8BrNO . It is also known by other names such as Acetanilide, 4’-bromo-; p-Bromo-N-acetanilide; p-Bromoacetanilide; Antisepsin; Asepsin; Bromoanilide; Bromoantifebrin; 1-Bromo-4-acetamidobenzene; 4-Bromoacetanilide; 4’-Bromoacetanilide; Acetanilide, p-bromo-; USAF DO-40; 1- (N-Acetylamino)-4-bromobenzene; N- (4-Bromophenyl)acetamide; N- (p-Bromophenyl)acetamide; N-Acetyl-4-bromoaniline; N-Acetyl-p-bromoaniline; Acetamide, N- (p-bromophenyl)-; Bromoacetanilide; Bromoanalide; Monobromoacetanilide; p-Bromoacetanalide; NSC 105442 .


Synthesis Analysis

The synthesis of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide” derivatives has been studied for their pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide” has a molecular weight of 214.059 . More detailed physical and chemical properties would require additional specific experimental data.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

The future directions for the study of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide” could involve further exploration of its pharmacological activities, particularly its antimicrobial and anticancer properties . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c1-7(15)13-11-14-10(6-16-11)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALREGGMKYUGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide

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